molecular formula C19H21ClN2O4 B2606025 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride CAS No. 474263-17-7

2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride

Cat. No.: B2606025
CAS No.: 474263-17-7
M. Wt: 376.84
InChI Key: PZUMFZUBMIVHHS-UHFFFAOYSA-N
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Description

2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride is a synthetic organic compound with the molecular formula C19H21ClN2O4 and a molecular weight of 376.84 g/mol. This compound is characterized by the presence of a pyridine ring, an allyl group, and an ester linkage, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-pyridinecarboxylic acid with ethylenediamine to form the corresponding amide. This intermediate is then reacted with 2-allylphenol in the presence of a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester linkage can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA, KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and ester-linked molecules, such as:

  • 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-methoxyphenoxy)acetate
  • 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-phenoxy)acetate
  • 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-chlorophenoxy)acetate

Uniqueness

What sets 2-[(3-Pyridinylcarbonyl)amino]ethyl (2-allylphenoxy)acetate hydrochloride apart from similar compounds is its unique combination of the allyl group and the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 2-(2-prop-2-enylphenoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4.ClH/c1-2-6-15-7-3-4-9-17(15)25-14-18(22)24-12-11-21-19(23)16-8-5-10-20-13-16;/h2-5,7-10,13H,1,6,11-12,14H2,(H,21,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUMFZUBMIVHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(=O)OCCNC(=O)C2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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